molecular formula C14H9BrClNO B14064542 Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- CAS No. 102394-37-6

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-

Cat. No.: B14064542
CAS No.: 102394-37-6
M. Wt: 322.58 g/mol
InChI Key: UUCVQIQOMQYYQD-UHFFFAOYSA-N
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Description

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- is a heterocyclic compound that features a benzoxazole core substituted with a 4-bromophenylmethyl group and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-bromobenzyl chloride in the presence of a base, followed by chlorination at the 5-position using a chlorinating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

102394-37-6

Molecular Formula

C14H9BrClNO

Molecular Weight

322.58 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole

InChI

InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2

InChI Key

UUCVQIQOMQYYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)Cl)Br

Origin of Product

United States

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